

# (R)-1-N-Boc-3-Methylaminopiperidine CAS number and structure

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## Compound of Interest

Compound Name:	(R)-1-N-Boc-3-Methylaminopiperidine
Cat. No.:	B591869

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## An In-depth Technical Guide to (R)-1-N-Boc-3-Methylaminopiperidine

This technical guide provides a comprehensive overview of **(R)-1-N-Boc-3-methylaminopiperidine**, a chiral building block of significant interest in pharmaceutical research and development. The document details its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the synthesis of complex drug molecules.

## Chemical Identity and Structure

**(R)-1-N-Boc-3-Methylaminopiperidine**, with the CAS number 203941-94-0, is a piperidine derivative where the ring nitrogen is protected by a tert-butoxycarbonyl (Boc) group, and the substituent at the 3-position is a methylamino group with (R)-stereochemistry.<sup>[1]</sup> The Boc protecting group enhances the compound's stability and allows for selective reactions at the secondary amine.<sup>[2]</sup>

IUPAC Name: tert-butyl (3R)-3-(methylamino)piperidine-1-carboxylate

Chemical Structure:

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(Note: This is a placeholder for the 2D structure. A proper chemical drawing would be inserted here.)

## Physicochemical Properties

The key physicochemical properties of **(R)-1-N-Boc-3-methylaminopiperidine** and its related compounds are summarized in the table below. Data for the racemate or the (S)-enantiomer are included to provide a comprehensive profile.

Property	Value	Reference
CAS Number	203941-94-0	<a href="#">[1]</a>
Molecular Formula	C <sub>11</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	214.31 g/mol	<a href="#">[2]</a>
Appearance	Light yellow to colorless oil/liquid	<a href="#">[2]</a>
Purity	≥97%	
Storage Conditions	2-8°C, protect from light	<a href="#">[2]</a>
Density (S-enantiomer)	0.985 g/cm <sup>3</sup> at 25°C	
Refractive Index (S-enantiomer)	n <sub>20/D</sub> 1.46	
Solubility	Soluble in common organic solvents like Dichloromethane, Methanol.	

## Synthesis and Experimental Protocols

The synthesis of **(R)-1-N-Boc-3-methylaminopiperidine** typically involves a two-step process: the synthesis of its precursor, (R)-1-Boc-3-aminopiperidine, followed by N-methylation.

## Synthesis of (R)-1-Boc-3-aminopiperidine (Precursor)

Several synthetic routes to the chiral precursor (R)-1-Boc-3-aminopiperidine (CAS: 188111-79-7) have been reported.[3][4] One common method involves the Hofmann rearrangement of (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxamide.

### Experimental Protocol: Hofmann Rearrangement

- Preparation of the Reaction Mixture: In a reaction vessel cooled to 0-5°C, a solution of sodium hydroxide (1.3 g, 10 eq.) in water is prepared. To this, an aqueous solution of sodium hypochlorite (2.2 g, 1.1 eq.) is added.[5]
- Addition of Amide: A solution of (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxamide (0.7 g net weight) is added dropwise to the cooled hypochlorite solution, maintaining the temperature between 15-25°C.[5]
- Reaction: The reaction mixture is stirred at 15-25°C for 16 hours.[5] The progress of the reaction is monitored by a suitable technique (e.g., TLC or LC-MS).
- Work-up and Extraction: Upon completion, the aqueous layer is separated. The remaining organic phase is diluted with toluene (10 mL) and washed with saturated brine (5 mL). The aqueous layer is separated again.[5]
- Isolation: The solvent is removed under reduced pressure to yield (R)-1-Boc-3-aminopiperidine as a yellow oil (yield: ~80%).[5]

## Synthesis of (R)-1-N-Boc-3-Methylaminopiperidine

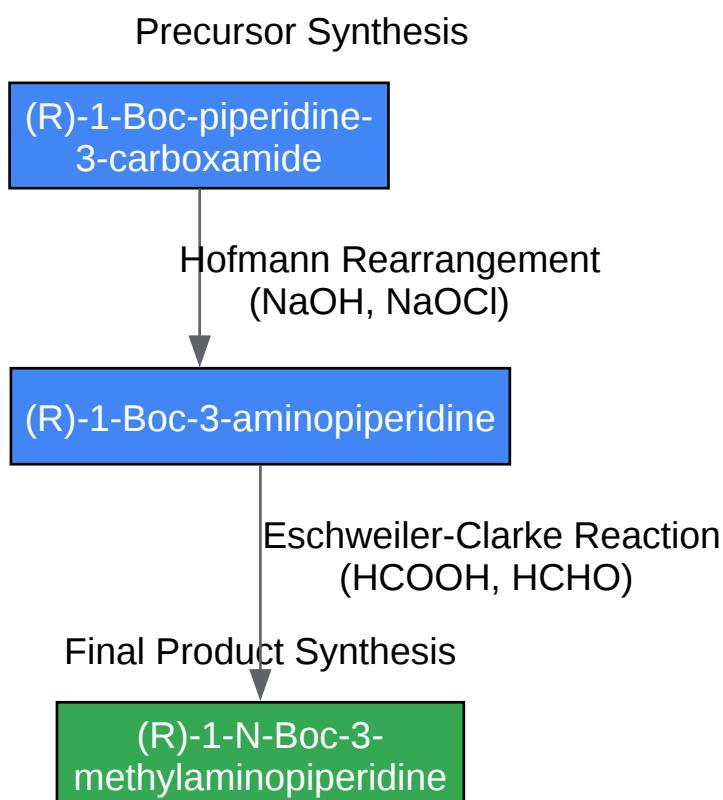
The N-methylation of the primary amine precursor can be efficiently achieved via the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde. This method is advantageous as it avoids the formation of quaternary ammonium salts.[6]

### Experimental Protocol: Eschweiler-Clarke Methylation

- Reaction Setup: To a round-bottom flask, add (R)-1-Boc-3-aminopiperidine (1.0 g, 1.0 eq.).

- **Addition of Reagents:** Add an excess of formic acid (e.g., 3-5 eq.) and aqueous formaldehyde (e.g., 3-5 eq.). The reaction is typically performed in an aqueous solution.[6][7]
- **Heating:** Heat the reaction mixture to near boiling (reflux) and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS). The reaction is irreversible due to the loss of carbon dioxide.[6]
- **Work-up:** After cooling to room temperature, the reaction mixture is made basic by the careful addition of an aqueous base (e.g., NaOH or Na<sub>2</sub>CO<sub>3</sub> solution) until the pH is >10.
- **Extraction:** The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
- **Purification:** The combined organic layers are dried over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure **(R)-1-N-Boc-3-methylaminopiperidine**.

## Synthetic Workflow Diagram



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Caption: Synthetic workflow for **(R)-1-N-Boc-3-methylaminopiperidine**.

## Applications in Drug Development

**(R)-1-N-Boc-3-methylaminopiperidine** is a valuable building block in the synthesis of complex pharmaceutical agents.<sup>[2]</sup> Its structural motif is found in several kinase inhibitors. The related precursor, (R)-3-aminopiperidine, is a key component of dipeptidyl peptidase-IV (DPP-IV) inhibitors such as alogliptin and linagliptin, which are used in the treatment of type 2 diabetes.<sup>[8][9]</sup>

While this specific intermediate is not explicitly named in the synthesis of all major drugs, its structure is highly relevant to the development of Janus kinase (JAK) inhibitors. These drugs target the JAK-STAT signaling pathway, which is crucial for immune responses.

## The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.<sup>[10]</sup> Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.<sup>[11]</sup>

Mechanism of Action:

- Ligand Binding: A cytokine binds to its specific receptor on the cell surface, leading to receptor dimerization.<sup>[12]</sup>
- JAK Activation: The associated Janus kinases (JAKs) are brought into close proximity, allowing them to trans-phosphorylate and activate each other.<sup>[12]</sup>
- STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.<sup>[12]</sup> The STATs are subsequently phosphorylated by the JAKs.
- Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate to the nucleus.<sup>[12]</sup>

- Gene Transcription: In the nucleus, the STAT dimer binds to specific DNA sequences to regulate the transcription of target genes involved in inflammation and immunity.[12][13]

JAK inhibitors, which can be synthesized using piperidine-based intermediates, act by blocking the ATP-binding site of JAK enzymes, thereby preventing the phosphorylation cascade and subsequent gene expression.

## JAK-STAT Signaling Pathway Diagram



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Caption: The JAK-STAT signaling pathway and the point of action for JAK inhibitors.

## Conclusion

**(R)-1-N-Boc-3-methylaminopiperidine** is a synthetically versatile and commercially valuable chiral intermediate. Its protected diamine structure makes it an ideal building block for introducing the piperidine scaffold into complex, biologically active molecules. Its relevance to the synthesis of kinase inhibitors underscores its importance for researchers and professionals in the field of drug discovery and development. The synthetic methods outlined in this guide provide a basis for the reliable production of this key intermediate for further chemical exploration.

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